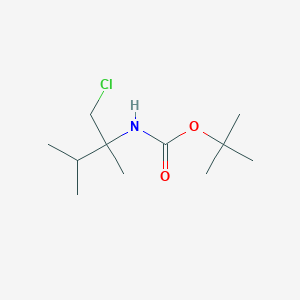
tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a chlorinated dimethylbutane moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carbamic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: tert-Butyl carbamate and 1-chloro-2,3-dimethylbutanol.
科学研究应用
Chemistry: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound may be used in the development of pharmaceuticals, where it serves as a building block for the synthesis of bioactive molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
作用机制
The mechanism of action of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
相似化合物的比较
- tert-Butyl carbamate
- tert-Butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison:
- tert-Butyl carbamate: Lacks the chlorinated dimethylbutane moiety, making it less reactive in certain substitution reactions.
- tert-Butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
- tert-Butyl N-(3-hydroxypropyl)carbamate: Has a different alkyl chain, affecting its physical and chemical properties.
属性
分子式 |
C11H22ClNO2 |
|---|---|
分子量 |
235.75 g/mol |
IUPAC 名称 |
tert-butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14) |
InChI 键 |
DXCJTTHDTDPQMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(CCl)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


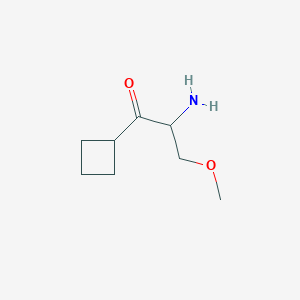
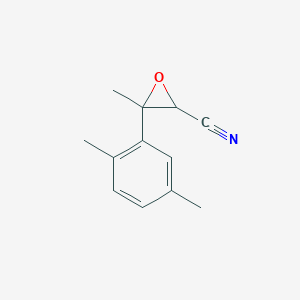
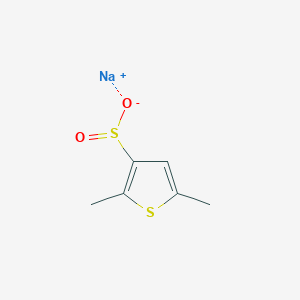
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
![5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)

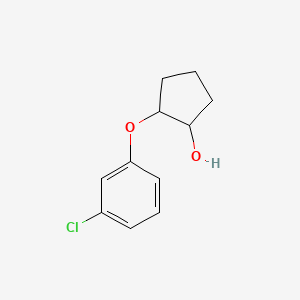
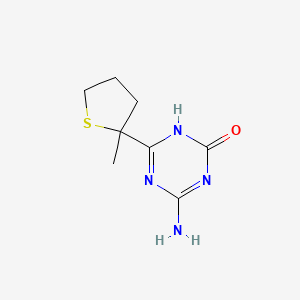
![Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)
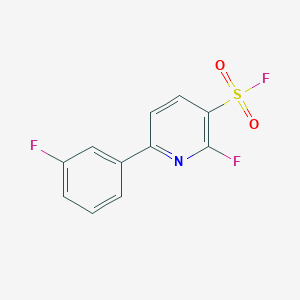
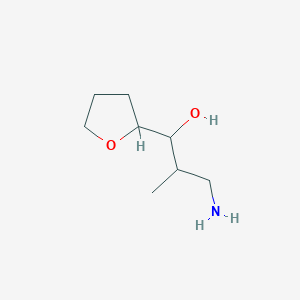

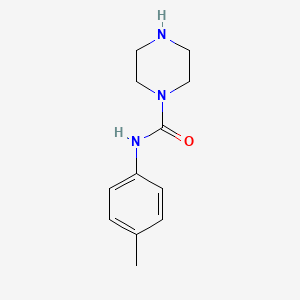
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
